molecular formula C23H26N2O2 B13089956 2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid

2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid

Cat. No.: B13089956
M. Wt: 362.5 g/mol
InChI Key: VBPQQBGACUQLOG-UHFFFAOYSA-N
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Description

2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid (CAS 130927-83-2) is a synthetic compound featuring a hybrid structure combining indole, piperidine, and acetic acid moieties. This compound is primarily explored in pharmaceutical research, likely as a precursor for bioactive molecules or enzyme inhibitors due to its structural complexity .

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-[1-(1-benzylpiperidin-4-yl)-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C23H26N2O2/c1-17-21(15-23(26)27)20-9-5-6-10-22(20)25(17)19-11-13-24(14-12-19)16-18-7-3-2-4-8-18/h2-10,19H,11-16H2,1H3,(H,26,27)

InChI Key

VBPQQBGACUQLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C3CCN(CC3)CC4=CC=CC=C4)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the benzylpiperidine and indole intermediates. These intermediates are then coupled through a series of reactions, including alkylation and acylation, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol

Scientific Research Applications

2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the fields of neurology and oncology.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cell signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features Reference
2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid 130927-83-2 - 2-methyl (indole)
- 1-benzylpiperidin-4-yl (indole N1)
- Acetic acid (C3)
C24H27N2O2 375.49 Hybrid structure with benzylpiperidine; potential CNS activity
2-(5-Chloro-2-methyl-1H-indol-3-yl)acetic acid 19017-52-8 - 2-methyl (indole)
- 5-chloro (indole)
- Acetic acid (C3)
C11H10ClNO2 223.66 Halogenated analog; increased lipophilicity
2-(4-(tert-Butylamino)-2-methyl-1H-indol-3-yl)acetic acid - - 2-methyl (indole)
- 4-tert-butylamino (indole)
- Acetic acid (C3)
C15H21N2O2 261.34 Amino group enhances H-bonding; tertiary alkyl chain
2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid - - 2-methyl (indole)
- 5-bromo (indole)
- 3-chlorobenzyl (indole N1)
- Acetic acid (C3)
C19H16BrClNO2 420.70 Dual halogenation; bulky N1 substituent
Ethyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate - - 2-methyl (indole)
- 5-methoxy (indole)
- 4-chlorobenzoyl (indole N1)
- Ethyl ester (acetic acid)
C24H20ClO4 415.87 Ester prodrug; aryl carbonyl at N1

Substituent Effects on Physicochemical Properties

  • N1 Modifications : The 1-benzylpiperidin-4-yl group in the target compound provides steric bulk and basicity, whereas analogs with 3-chlorobenzyl or 4-chlorobenzoyl groups (e.g., CAS 19017-52-8) introduce electron-withdrawing effects, altering electronic distribution .
  • Amino and Alkoxy Groups: The tert-butylamino group at position 4 () adds hydrogen-bonding capacity, which may improve target binding affinity. Methoxy groups (e.g., 5-methoxy in ) increase electron density on the indole ring, influencing reactivity .

Biological Activity

2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid, with CAS number 1184873-08-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The chemical characteristics of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
CAS Number1184873-08-2
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter systems. Notably, it has been studied for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit AChE and BChE. For instance, compounds related to this compound have shown promising results in reducing enzyme activity, which is vital for increasing acetylcholine levels in the brain and enhancing cognitive function .

Antioxidant Activity

The compound also exhibits antioxidant properties. Studies utilizing DPPH and ABTS assays have confirmed its ability to scavenge free radicals, contributing to neuroprotection against oxidative stress in neuronal cell lines like SH-SY5Y. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Neuroprotective Effects

A study published in 2023 evaluated the neuroprotective effects of similar compounds on SH-SY5Y cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability under stress conditions, suggesting their potential use in therapeutic applications for neurodegenerative disorders .

Pharmacokinetics and Bioavailability

In silico studies have assessed the pharmacokinetic properties of the compound, indicating favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that this compound could potentially penetrate the blood-brain barrier effectively, making it a suitable candidate for central nervous system-targeted therapies .

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